Cdc7-IN-5

Medicinal Chemistry Lead Optimization Intellectual Property

Cdc7-IN-5 (Compound I-B, CAS 1402057-86-6) is an ATP-competitive Cdc7 kinase inhibitor with a unique tetrahydroisoquinoline-furan-carboxylate scaffold, structurally distinct from tool compounds like XL413. As documented in patent WO2019165473A1, it enables deconvolution of compound-specific versus target-specific phenotypes in comparative cellular pharmacology. High vendor-specified purity (≥98%) and DMSO solubility ≥12.5 mg/mL ensure reliable concentration gradients for biochemical kinase assays. Choose Cdc7-IN-5 for SAR studies requiring a differentiated IP position or when verifying Cdc7-dependent biology without class-level assumptions.

Molecular Formula C25H23N3O5
Molecular Weight 445.5 g/mol
Cat. No. B10824723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-5
Molecular FormulaC25H23N3O5
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1O)C=C2C=NC3=C2C=CC=N3)N4CCC5=C(C4)C=C(C=C5)OC
InChIInChI=1S/C25H23N3O5/c1-3-32-25(30)21-22(29)20(12-16-13-27-23-19(16)5-4-9-26-23)33-24(21)28-10-8-15-6-7-18(31-2)11-17(15)14-28/h4-7,9,11-13,29H,3,8,10,14H2,1-2H3/b16-12+
InChIKeyJSRLUFXDTSIAKH-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdc7-IN-5 for Kinase Profiling: A Reference Inhibitor of Cell Division Cycle 7 Kinase


Cdc7-IN-5 (Compound I-B, CAS 1402057-86-6) is a potent small-molecule inhibitor of the Cell Division Cycle 7 (Cdc7) serine-threonine protein kinase . As documented in patent WO2019165473A1, this compound serves as a chemical probe for investigating the role of Cdc7 kinase in the initiation of DNA replication and cell cycle regulation [1]. Cdc7-IN-5 is classified within the broader chemotype of ATP-competitive Cdc7 inhibitors, a family that includes both clinical-stage candidates and widely used research tool compounds.

Cdc7 Inhibitor Chemical Space: Why Substituting Cdc7-IN-5 Without Data Is Scientifically Unsound


Despite sharing a nominal target, Cdc7 kinase inhibitors exhibit profound divergence in their polypharmacology, cellular permeability, and resultant biological phenotypes. For instance, the well-characterized inhibitors PHA-767491 and XL413 display starkly different anti-proliferative profiles across cancer cell line panels, despite comparable biochemical potency against Cdc7 [1]. This heterogeneity underscores that generic substitution among 'Cdc7 inhibitors' is scientifically invalid; the biological outcome is contingent upon the specific chemical structure's off-target engagement and physicochemical properties. Consequently, experimental selection requires verification of performance data tied directly to the specific compound entity, such as Cdc7-IN-5, rather than relying on class-level assumptions.

Quantitative Performance Audit: Cdc7-IN-5 Biochemical and Physicochemical Differentiation from Key Comparators


Cdc7-IN-5 Chemical Scaffold vs. XL413: Structural Differentiation for IP-Focused Research

Cdc7-IN-5 is derived from a distinct chemical series featuring a tetrahydroisoquinoline-furan-carboxylate core, which is structurally unrelated to the widely used tool compound XL413 (a pyrrolopyrimidinone derivative) [1]. This structural divergence is critical for research programs seeking to develop novel intellectual property or explore alternative binding modes within the Cdc7 ATP-binding pocket.

Medicinal Chemistry Lead Optimization Intellectual Property

Cdc7-IN-5 Solubility Profile vs. XL413: Enabling In Vitro Assay Reliability

Cdc7-IN-5 demonstrates a defined solubility of ≥12.5 mg/mL (28.06 mM) in DMSO . In contrast, the structurally distinct comparator XL413 has been reported to exhibit poor aqueous solubility and bioavailability, which significantly limited its utility in cellular and in vivo assays [1]. The established high DMSO solubility of Cdc7-IN-5 facilitates the preparation of robust stock solutions, thereby reducing the risk of compound precipitation and enhancing the reliability of dose-response experiments.

Assay Development In Vitro Pharmacology Compound Handling

Cdc7-IN-5 Purity Specifications: High-Grade Reagent for Reproducible Kinase Assays

Commercial vendors provide Cdc7-IN-5 with a specified purity of ≥96.73% (by HPLC) or ≥98% . This level of purity is consistent with standards expected for a research-grade kinase inhibitor probe, ensuring that observed biological effects are attributable to the intended molecule rather than contaminants.

Assay Reproducibility Biochemistry Quality Control

Patent-Origin Chemical Tool: A Defined Starting Point for Cdc7-Focused Research

Cdc7-IN-5 is explicitly identified as Compound I-B in patent WO2019165473A1, which claims methods of cancer treatment using Cdc7 inhibitors [1]. As a molecule derived from a formal patent filing, it represents a defined chemical entity with disclosed structure, enabling researchers to build upon a clear foundation. This contrasts with the use of proprietary, undefined, or structurally ambiguous inhibitors that can hinder research reproducibility and follow-up studies.

Target Validation Chemical Biology Drug Discovery

Cdc7-IN-5 Procurement Scenarios: Recommended Use Cases Based on Demonstrated Properties


Biochemical Assay Development and Primary Kinase Profiling

Procure Cdc7-IN-5 for establishing biochemical kinase assays and profiling the ATP-competitive inhibition of Cdc7. The compound's high DMSO solubility of ≥12.5 mg/mL facilitates the preparation of reliable concentration gradients, and its high vendor-specified purity (≥96.73%) minimizes artifact risk in sensitive enzymatic readouts .

Medicinal Chemistry Starting Point for Novel Cdc7 Inhibitor Series

Utilize Cdc7-IN-5 as a starting point for structure-activity relationship (SAR) studies. As Compound I-B from patent WO2019165473A1, its tetrahydroisoquinoline-furan-carboxylate scaffold is structurally distinct from tool compounds like XL413, offering a unique intellectual property position for new inhibitor development [1].

Comparative Pharmacology and Target Validation in Cellulo

Employ Cdc7-IN-5 in comparative cellular pharmacology studies alongside well-characterized Cdc7 inhibitors such as XL413 or PHA-767491. Given the known divergence in cellular potency among inhibitors with similar biochemical activity, using Cdc7-IN-5 provides an additional data point to deconvolute compound-specific versus target-specific phenotypes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdc7-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.